molecular formula C18H20ClN3O3 B2618488 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one CAS No. 2380083-36-1

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B2618488
CAS No.: 2380083-36-1
M. Wt: 361.83
InChI Key: UWCLTIMVPPSIMN-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyrimidine moiety, a piperidine ring, and a phenoxypropanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one involves multiple steps, typically starting with the preparation of the chloropyrimidine intermediate. The synthetic route generally includes:

    Formation of Chloropyrimidine Intermediate: The chloropyrimidine moiety is synthesized through the chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride.

    Coupling with Piperidine: The chloropyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-pyrimidine derivative.

    Etherification: The piperidinyl-pyrimidine derivative undergoes etherification with phenoxypropanone in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential therapeutic agents.

    Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential biological activities.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases, including its role as an agonist or antagonist for specific receptors.

    Industry: The compound is utilized in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxypropan-1-one can be compared with similar compounds, such as:

    1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-fluoropropan-1-one: This compound has a fluorine atom instead of a phenoxy group, which may alter its chemical and biological properties.

    1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one: The presence of a methyl group instead of a phenoxy group can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-13(24-15-5-3-2-4-6-15)17(23)22-9-7-16(8-10-22)25-18-20-11-14(19)12-21-18/h2-6,11-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCLTIMVPPSIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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